5-Iodo-2-methylanisole
Overview
Description
5-Iodo-2-methylanisole: is an organic compound with the molecular formula C8H9IO . It is a derivative of anisole, where the hydrogen atom at the 5th position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the 2nd position is replaced by a methyl group. This compound is known for its versatility as a building block in the preparation of more complex compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of 2-methylanisole: One common method involves the iodination of 2-methylanisole using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Iodo-2-methylanisole can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products:
Substitution: Formation of 5-substituted-2-methylanisole derivatives.
Oxidation: Formation of 5-iodo-2-methoxybenzaldehyde or 5-iodo-2-methoxybenzoic acid.
Reduction: Formation of 2-methylanisole.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-iodo-2-methylanisole depends on its specific application. In organic synthesis, it acts as a versatile building block, participating in various chemical reactions to form more complex molecules. Its iodine atom can undergo substitution reactions, while the methoxy and methyl groups can participate in oxidation and reduction reactions, respectively .
Comparison with Similar Compounds
2-Iodoanisole: Similar structure but lacks the methyl group at the 2nd position.
5-Bromo-2-methylanisole: Similar structure but with a bromine atom instead of an iodine atom.
2-Methylanisole: Lacks the iodine atom at the 5th position.
Uniqueness: 5-Iodo-2-methylanisole is unique due to the presence of both an iodine atom and a methyl group on the anisole ring, which imparts distinct reactivity and properties compared to its analogs. The iodine atom provides a site for nucleophilic substitution, while the methyl group can undergo oxidation, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-iodo-2-methoxy-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKISKVALBFNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447337 | |
Record name | 5-iodo-2-methyl anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220728-62-1 | |
Record name | 5-iodo-2-methyl anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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